4-Chloro Trazodone Isomer

Behavioral pharmacology Antipsychotic screening Dopamine receptor modulation

Analytical labs face compliance risks when substituting official pharmacopeial impurity standards with non-compendial analogs. 4-Chloro Trazodone Isomer (CAS 157072-19-0) is the definitive EP Impurity C and USP Related Compound C mandated for trazodone HCl batch release testing. This compound resolves procurement challenges by providing regulatory traceability and distinct pharmacological identity, as it exhibits potent in vivo behavioral activity (stereotypy inhibition ED50 = 0.24 mg/kg) absent in the parent drug. Key advantages: • Ensures ANDA compliance with ICH Q3A/Q3B guidelines and USP/EP monographs for impurity profiling. • Exhibits characteristic chlorine isotope mass patterns, ensuring unambiguous LC-MS/MS method specificity. • Supplied with full analytical documentation to support method development, validation, and regulatory filings.

Molecular Formula C19H22ClN5O
Molecular Weight 371.869
CAS No. 157072-19-0
Cat. No. B584653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro Trazodone Isomer
CAS157072-19-0
Synonyms2-[3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one; 
Molecular FormulaC19H22ClN5O
Molecular Weight371.869
Structural Identifiers
SMILESC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H22ClN5O/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25/h1-2,4-8,10H,3,9,11-15H2
InChIKeyZUZALSYWCGGMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro Trazodone Isomer: Analytical Reference Standard


4-Chloro Trazodone Isomer (CAS 157072-19-0), also designated as Trazodone EP Impurity C, Trazodone USP Related Compound C, and Trazodone hydrochloride impurity C [BP], is a structural isomer of the antidepressant trazodone [1]. Its chemical identity is 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, with molecular formula C19H22ClN5O and molecular weight 371.9 g/mol [2]. The compound is recognized by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as an official reference standard for impurity profiling in trazodone active pharmaceutical ingredient (API) and finished drug products [3].

Why 4-Chloro Trazodone Isomer Cannot Be Substituted


Generic substitution of 4-Chloro Trazodone Isomer with other trazodone-related impurities or structural analogs is scientifically unsound and regulatory non-compliant. The compound is defined by two orthogonal differentiation axes that preclude interchangeability: first, its official pharmacopeial designation (EP Impurity C, USP Related Compound C) establishes a baseline regulatory requirement for analytical methods and batch release testing [1]; second, its in vivo pharmacology differs fundamentally from both the parent compound trazodone and the active metabolite m-chlorophenylpiperazine (mCPP) [2]. Unlike trazodone, which does not inhibit apomorphine-induced stereotypy or induce catalepsy in rodent models [3], 4-Chloro Trazodone Isomer exhibits potent behavioral effects (ED50 = 0.24 mg/kg for stereotypy inhibition, ED50 = 0.9 mg/kg for catalepsy induction) [2]. This compound is therefore uniquely positioned as both an analytical reference material for pharmaceutical quality control and a research tool for investigating structure-activity relationships in the phenylpiperazine class.

4-Chloro Trazodone Isomer: Differentiation Evidence


Inhibition of Apomorphine-Induced Stereotypy

4-Chloro Trazodone Isomer exhibits pharmacological activity in the apomorphine-induced stereotypy model that is absent in the parent compound trazodone. In mice, 4-Chloro Trazodone Isomer inhibits apomorphine-induced stereotyped behavior with an ED50 of 0.24 mg/kg [1]. In contrast, trazodone administered at doses of 2.5-20 mg/kg intraperitoneally in rats fails to antagonize apomorphine-induced stereotypy [2]. This represents a fundamental pharmacological divergence between the isomer and the parent drug, establishing the 4-chloro substitution as a critical determinant of dopamine-modulating activity in vivo.

Behavioral pharmacology Antipsychotic screening Dopamine receptor modulation

Induction of Catalepsy

4-Chloro Trazodone Isomer induces catalepsy in mice with an ED50 of 0.9 mg/kg [1]. Catalepsy in rodents is a well-established behavioral correlate of extrapyramidal side effects mediated by striatal D2 receptor blockade. In contrast, trazodone administered at doses up to 20 mg/kg intraperitoneally in rats does not induce catalepsy [2]. This dichotomy indicates that the 4-chloro substitution on the phenyl ring confers dopaminergic antagonist-like properties that are entirely absent in the parent trazodone molecule.

Catalepsy assay Extrapyramidal symptom model D2 receptor functional antagonism

Regulatory Identity: EP Impurity C & USP Related Compound C

4-Chloro Trazodone Isomer is explicitly designated as Trazodone EP Impurity C and Trazodone USP Related Compound C by the European Pharmacopoeia and United States Pharmacopeia, respectively [1]. This official compendial status distinguishes it from non-pharmacopeial trazodone impurities, metabolites (e.g., mCPP, designated as EP Impurity L), and other structural analogs. Pharmacopeial reference standards are the only materials acceptable for system suitability testing, method validation, and quantitative impurity determination in regulatory submissions for Abbreviated New Drug Applications (ANDAs) [2].

Pharmaceutical impurity profiling Regulatory compliance Method validation

Analytical Differentiation: Retention & Mass Spectrometric Properties

The 4-chloro substitution on the phenyl ring of 4-Chloro Trazodone Isomer produces physicochemical properties that enable chromatographic separation from both the parent trazodone (3-chloro substitution) and the dechlorinated analog. As an analytical standard, the compound is routinely employed in HPLC, GC, and MS method development and validation for trazodone impurity profiling . The chlorine atom provides a distinct isotopic signature in mass spectrometry and alters retention time characteristics relative to non-chlorinated or meta-chloro substituted analogs .

HPLC method development LC-MS/MS analysis Impurity profiling

4-Chloro Trazodone Isomer: Application Scenarios


Reference Standard for Trazodone Impurity Profiling

4-Chloro Trazodone Isomer (CAS 157072-19-0) is an official pharmacopeial reference standard designated as Trazodone EP Impurity C and USP Related Compound C [1]. The compound is procured by quality control laboratories, contract research organizations (CROs), and generic pharmaceutical manufacturers for use in analytical method development, method validation (AMV), and routine batch release testing of trazodone hydrochloride active pharmaceutical ingredient and finished dosage forms [2]. Its use is mandated for system suitability testing and quantitative impurity determination in ANDA submissions to demonstrate pharmaceutical equivalence to the reference listed drug [1]. Laboratories requiring compliance with EP, USP, or BP monographs cannot substitute this compound with non-compendial reference materials or metabolites such as mCPP.

Tool Compound for Dopamine-Dependent Behavioral Studies

The compound inhibits apomorphine-induced stereotypy (ED50 = 0.24 mg/kg) and induces catalepsy (ED50 = 0.9 mg/kg) in mouse models [3], properties that are absent in the parent compound trazodone across a dose range of 2.5-20 mg/kg [4]. This pharmacological profile supports its use as a reference compound in antipsychotic drug discovery programs, specifically in assays evaluating D2 receptor-mediated behavioral effects and extrapyramidal symptom liability. Researchers investigating structure-activity relationships (SAR) of phenylpiperazine derivatives can employ this isomer to interrogate the functional consequences of chloro-substitution position on in vivo pharmacology.

HPLC & LC-MS/MS System Suitability Standard

As an analytical standard, 4-Chloro Trazodone Isomer is used in the development and validation of HPLC, GC, and LC-MS/MS methods for trazodone impurity profiling . The compound's distinct chromatographic retention characteristics and mass spectrometric properties (including characteristic chlorine isotope patterns) enable method developers to establish baseline resolution from trazodone and other related substances . Analytical laboratories procure this reference standard to generate calibration curves, assess method specificity, and perform forced degradation studies required for regulatory submissions.

Impurity Qualification & Control Strategy for ANDA Submissions

Generic pharmaceutical companies developing trazodone hydrochloride products utilize 4-Chloro Trazodone Isomer reference standards to support ANDA filings with regulatory agencies including the FDA and EMA [1]. The compound is employed in the qualification of impurity limits, development of control strategies, and demonstration that the proposed generic product's impurity profile falls within pharmacopeial acceptance criteria [2]. Traceability to USP or EP reference standards is a regulatory expectation, and procurement of the correctly identified CAS 157072-19-0 material is essential for demonstrating compliance with ICH Q3A/Q3B impurity guidelines.

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